5(S)-HETrE

描述

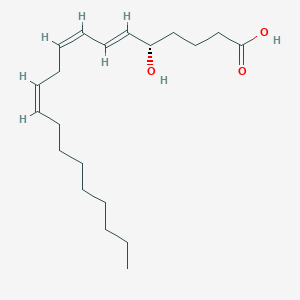

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid, commonly known as 5(S)-HETrE, is a hydroxyeicosatetraenoic acid derived from arachidonic acid. It is a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. This compound is part of the eicosanoid family, which plays a crucial role in cellular signaling.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by the enzyme 5-lipoxygenase, which introduces a hydroxy group at the fifth carbon of the eicosatetraenoic acid chain. The reaction conditions generally require a buffered aqueous environment with optimal pH and temperature to maintain enzyme activity.

Industrial Production Methods: Industrial production of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express 5-lipoxygenase. These microorganisms can be cultured in large bioreactors under controlled conditions to produce the compound in significant quantities. The product is then extracted and purified using chromatographic techniques.

化学反应分析

Types of Reactions: 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

Reduction: The hydroxy group can be reduced to form different derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Leads to the formation of various hydroxylated and peroxidized derivatives.

Reduction: Produces reduced forms of the original compound.

Substitution: Results in the formation of esterified or alkylated derivatives.

科学研究应用

Physiological Role and Mechanisms

5(S)-HETrE functions as an important signaling molecule in several biological processes, particularly in the modulation of inflammation and vascular responses. It is known to interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate platelet aggregation and vascular tone.

Key Mechanisms:

- Anti-inflammatory Effects: this compound has been shown to inhibit pro-inflammatory cytokine production and promote the resolution of inflammation by enhancing macrophage efferocytosis.

- Vasodilation: It induces vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production.

- Platelet Function Modulation: The compound exhibits anti-platelet properties, potentially reducing thrombus formation during inflammatory responses.

Cardiovascular Research

This compound has been studied for its protective roles against cardiovascular diseases. Research indicates that it may help mitigate injury-induced thrombosis and promote endothelial function.

Inflammation and Immunology

The compound's role in modulating immune responses makes it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

Case Study 1: Cardiovascular Health

In a controlled study examining the effects of dietary DGLA on cardiovascular health, participants receiving higher levels of this compound exhibited improved endothelial function and reduced markers of inflammation compared to controls.

Case Study 2: Inflammatory Disorders

A clinical trial investigated the administration of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain, alongside improved mobility metrics.

作用机制

The mechanism of action of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid involves its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. It primarily targets G-protein-coupled receptors, which mediate various cellular responses such as inflammation, chemotaxis, and cell proliferation. The compound can also modulate the activity of enzymes involved in the biosynthesis of other eicosanoids, thereby influencing the overall eicosanoid profile in tissues.

相似化合物的比较

- 5(S)-Hydroxy-6,8,11,14-eicosapentaenoic acid (5(S)-HEPE)

- 5(S)-Hydroxy-6,8,11,14-eicosatrienoic acid (5(S)-HETE)

- 5(S)-Hydroxy-6,8,11,14-docosahexaenoic acid (5(S)-HDHA)

Comparison: 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Compared to other similar compounds, 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid has distinct biological activities and receptor affinities, making it a critical molecule in the study of inflammatory processes and potential therapeutic targets.

生物活性

5(S)-HETrE, or 5-hydroxy-eicosatrienoic acid, is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the family of hydroxyeicosanoids and is recognized for its significant biological activities, particularly in inflammatory processes and cellular signaling. This article delves into the biological activities of this compound, supported by relevant data tables, case studies, and research findings.

Biosynthesis and Metabolism

This compound is synthesized through the action of lipoxygenases (LOX) on arachidonic acid. Specifically, it is produced by the 5-lipoxygenase pathway, which converts arachidonic acid into various eicosanoids. The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) plays a crucial role in the metabolism of this compound to 5-oxo-ETE, a compound that has been implicated in various pathophysiological conditions, including asthma and cancer .

Biological Functions

Inflammatory Response

this compound is known to act as a potent mediator of inflammation. It has been shown to stimulate the migration of eosinophils and other immune cells to sites of inflammation. This activity is primarily mediated through its interaction with specific receptors such as the OXE receptor, which is highly expressed on eosinophils . The compound's role in inflammation can be summarized as follows:

- Chemoattractant for Immune Cells : Promotes the recruitment of eosinophils and basophils.

- Tumor Cell Proliferation : Enhances the proliferation of certain tumor cells, indicating a potential role in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are key findings from recent research:

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Receptor Activation : Primarily interacts with OXE receptors on eosinophils, leading to increased intracellular signaling cascades that promote cell migration and activation.

- Regulation of Gene Expression : Influences the expression of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response .

- Interaction with Other Eicosanoids : Can modulate the effects of other lipid mediators, such as leukotrienes and prostaglandins, contributing to a complex network of inflammatory signaling.

Summary of Findings

The biological activity of this compound underscores its importance in both normal physiological processes and pathological conditions. Its role as a mediator in inflammation and cancer progression highlights potential therapeutic targets for diseases characterized by excessive inflammation or tumor growth.

Future Directions

Further research is necessary to fully elucidate the pathways involved in the action of this compound. Investigating its interactions with other eicosanoids and potential therapeutic interventions could provide insights into managing inflammatory diseases and cancer.

属性

IUPAC Name |

(5S,6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSADDRSUZRRBAN-FDSUASFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335878 | |

| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195061-94-0 | |

| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。